molecular formula C9H15NO2 B1595599 Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 40175-06-2

Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B1595599
CAS No.: 40175-06-2
M. Wt: 169.22 g/mol
InChI Key: GKMQAGZRPQBLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropyridines (THPs) are a group of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . They exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine . Many THP-containing compounds have been synthesized and found to possess biologically active properties .


Synthesis Analysis

THP-containing compounds have been synthesized by the inspiration of known bioactive natural products . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .


Molecular Structure Analysis

The molecular structure of THPs varies depending on the specific isomer and the substituents attached to the THP ring system .


Chemical Reactions Analysis

One known chemical reaction involving a THP compound is the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into 1-methyl-4-phenyl pyridinium ion (MPP+) by the enzyme, monoamine oxidase B .


Physical and Chemical Properties Analysis

The physical and chemical properties of THP compounds can vary depending on the specific compound. For example, 1,2,3,6-tetrahydropyridine is a colorless liquid with a density of 0.913 g/cm3 and is insoluble in water .

Mechanism of Action

The mechanism of action of THP compounds can vary depending on the specific compound and its biological target. For example, MPTP is a dopaminergic neurotoxin that is metabolized to MPP+, which can cause free radical production in vivo and lead to oxidative stress .

Safety and Hazards

THP compounds can have varying safety profiles and hazards depending on the specific compound. For example, inhalation or contact with 1,2,3,6-tetrahydropyridine may irritate or burn skin and eyes. Its vapors may cause dizziness or suffocation .

Future Directions

The future directions of research on THP compounds could involve the development of more innovative methods for the synthesis of substituted-tetrahydropyridine derivatives, determination of their pharmacological activities, and the use of structure-activity relationship (SAR) studies of newly reported THP derivatives to shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Properties

CAS No.

40175-06-2

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h4H,3,5-7H2,1-2H3

InChI Key

GKMQAGZRPQBLHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCN(CC1)C

Canonical SMILES

CCOC(=O)C1=CCN(CC1)C

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl isonicotinate (151 g) in ethyl acetate (1000 mL) was added methyl iodide (126 mL), and the mixture was stirred at 80° C. for 3 hr. The reaction mixture was cooled, and the orange precipitate was collected by filtration. The precipitate was suspended in ethanol (1000 mL), sodium borohydride (37.8 g) was added with cooling at −40° C., and the mixture was stirred at room temperature for 2 hr. The reaction mixture was poured into water, and ethanol was evaporated under reduced pressure. The resultant product was extracted with ethyl acetate-tetrahydrofuran, the organic layer was dried, and the solvent was evaporated under reduced pressure. The residue was distilled under reduced pressure to give ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (85.8 g, 51%) as a pale yellow oil.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.